Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
The compound Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic molecule combining a pyrazolo[1,5-a]pyridine core with a furan-isoxazole-amide substituent. The pyrazolo[1,5-a]pyridine scaffold is known for its bioactivity in medicinal chemistry, particularly in antitumor and antiviral applications . The 3-carboxylate group enhances solubility, while the 5-substituted amide moiety introduces structural diversity for targeted interactions. This compound’s unique features include:
- Amide linkage: Facilitates interactions with enzyme active sites or receptors.
Properties
IUPAC Name |
ethyl 5-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5/c1-2-25-18(24)12-10-19-22-6-5-11(8-14(12)22)20-17(23)13-9-16(27-21-13)15-4-3-7-26-15/h3-10H,2H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDXJQVYPYJHCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS Number: 1396815-53-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 366.3 g/mol. Its structure includes multiple heterocyclic components, notably furan and isoxazole moieties, which are often associated with significant biological activity.
| Property | Value |
|---|---|
| CAS Number | 1396815-53-4 |
| Molecular Formula | C18H14N4O5 |
| Molecular Weight | 366.3 g/mol |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Pyrazole compounds have shown promising results against various cancer cell lines. For instance:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:
- Inhibition of COX Enzymes : The compound demonstrated potent inhibition of COX-1 and COX-2 with IC50 values significantly lower than traditional anti-inflammatory drugs like celecoxib .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.
- Cell Cycle Arrest : Certain pyrazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Kinase Inhibition : Some studies suggest that pyrazole compounds can inhibit key kinases involved in cancer progression .
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Study on MCF7 Cells : A recent study reported that a derivative similar to this compound exhibited an IC50 of 3.79 µM against MCF7 cells, indicating strong potential as an anticancer agent .
- Inflammation Model : In an animal model of inflammation, compounds within the same class showed significant reductions in edema compared to controls, supporting their use as anti-inflammatory agents .
Scientific Research Applications
Structural Overview
The compound's structure features a unique combination of a furan ring , an isoxazole moiety , and a pyrazolo[1,5-a]pyridine core . This structural arrangement contributes to its stability and reactivity, making it a subject of interest in medicinal chemistry. The molecular formula is with a molecular weight of 366.333 g/mol .
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a wide range of biological activities:
- Antimicrobial Activity : Compounds containing isoxazole and pyrazole derivatives have shown significant antimicrobial properties. For instance, studies have demonstrated that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli at sub-micromolar concentrations .
- Anticancer Properties : Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate has been evaluated for its anticancer potential. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and acute monocytic leukemia (U-937), with IC50 values suggesting potent cytotoxic effects .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
- Attachment of Furan and Pyrazole Rings : Introduced via cross-coupling reactions such as Suzuki or Stille coupling.
- Amidation Reaction : Formation of the carboxamide group by reacting the isoxazole carboxylic acid with an amine under dehydrating conditions.
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
- Anticancer Efficacy : A study demonstrated that the compound induced apoptosis in MCF-7 cells, increasing p53 expression and caspase cleavage .
- Antimicrobial Testing : Clinical trials have shown effectiveness against resistant strains of bacteria, positioning it as a candidate for new antibiotic development .
Comparison with Similar Compounds
Structural Analogues of Pyrazolo[1,5-a]pyridine Carboxylates
The following table compares key structural and functional features of related compounds:
Key Observations:
- Core Flexibility: Pyrazolo[1,5-a]pyridine derivatives are often modified at positions 3 and 5 to optimize bioactivity. The target compound’s 5-amido substitution contrasts with diethylaminomethyl () or Boc-amide () groups in analogs.
- Functional Group Impact: Furan-isoxazole: Unlike diethylaminomethyl-isoxazole (), the furan ring may enhance aromatic interactions in drug-receptor binding. Trifluoromethyl: In pyrazolo[1,5-a]pyrimidine analogs (), this group improves metabolic stability and lipophilicity.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
